molecular formula C8H20ClN3O2 B6248062 tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride CAS No. 2408964-00-9

tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride

Cat. No.: B6248062
CAS No.: 2408964-00-9
M. Wt: 225.7
InChI Key:
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Description

tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H19N3O2·HCl. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group, a hydrazinyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-hydrazinylpropan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group can be cleaved, releasing the free amine .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydrazinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .

Properties

CAS No.

2408964-00-9

Molecular Formula

C8H20ClN3O2

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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